molecular formula C11H18O B13629131 2-(Pent-4-yn-1-yl)cyclohexan-1-ol CAS No. 88854-26-6

2-(Pent-4-yn-1-yl)cyclohexan-1-ol

Cat. No.: B13629131
CAS No.: 88854-26-6
M. Wt: 166.26 g/mol
InChI Key: JTWONVNSXVBERG-UHFFFAOYSA-N
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Description

2-(Pent-4-yn-1-yl)cyclohexan-1-ol is an organic compound with a unique structure that combines a cyclohexane ring with a pentynyl side chain and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pent-4-yn-1-ol under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which allows for the formation of the carbon-carbon bond between the cyclohexane ring and the pentynyl side chain . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pent-4-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pent-4-yn-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pent-4-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring with a pentynyl side chain and a hydroxyl group

Properties

CAS No.

88854-26-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-pent-4-ynylcyclohexan-1-ol

InChI

InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h1,10-12H,3-9H2

InChI Key

JTWONVNSXVBERG-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC1CCCCC1O

Origin of Product

United States

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